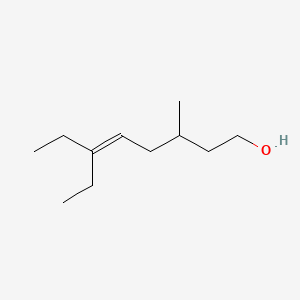

6-Ethyl-3-methyloct-5-en-1-ol

Description

6-Ethyl-3-methyloct-5-en-1-ol is a monounsaturated primary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol. Its structure features a hydroxyl group at position 1, an ethyl substituent at position 6, and a methyl group at position 3, with a double bond between carbons 5 and 6 (denoted as oct-5-en) . Key identifiers include:

- SMILES:

CCC(=CCC(C)CCO)CC - InChIKey:

XSFCJNDQFKISFC-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values for ionized forms range from 142.7 Ų ([M-H]⁻) to 152.8 Ų ([M+Na]⁺), indicating a moderately bulky molecular structure .

This compound is listed in chemical databases under CAS numbers 26330-64-3 (pure form) and 943-533-2 (as a reaction mass with its isomer, 6-ethyl-3-methyloct-6-en-1-ol) .

Properties

CAS No. |

26330-64-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

6-ethyl-3-methyloct-5-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h7,10,12H,4-6,8-9H2,1-3H3 |

InChI Key |

XSFCJNDQFKISFC-UHFFFAOYSA-N |

SMILES |

CCC(=CCC(C)CCO)CC |

Canonical SMILES |

CCC(=CCC(C)CCO)CC |

Other CAS No. |

26330-64-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Applications in Perfumery and Flavoring

1. Odorant Composition

6-Ethyl-3-methyloct-5-en-1-ol is primarily utilized in the formulation of fragrances. It is noted for its floral scent profile, reminiscent of lily of the valley, making it suitable for use in perfumes and scented products. However, it has been reported that the compound can exhibit undesirable musty notes when used in certain concentrations, which limits its commercial viability .

2. Mixtures with Isomers

The compound is often used in conjunction with its isomers, such as 6-ethyl-3-methyloct-6-en-1-ol. These mixtures can enhance the overall fragrance profile by balancing out undesirable notes. For instance, a mixture containing both (6E)- and (6Z)-isomers has been explored for its potential to create more appealing scents while minimizing unpleasant odors .

Case Studies and Research Findings

Case Study 1: Perfume Development

A study highlighted the use of 6-Ethyl-3-methyloct-5-en-1-ol in developing a new line of floral perfumes. The research focused on optimizing the concentration of this compound alongside other floral notes to achieve a balanced fragrance. The results indicated that formulations with a higher concentration of 6-Ethyl-3-methyloct-5-en-1-ol produced a more vibrant and fresh scent, appealing to consumer preferences.

Case Study 2: Sensory Evaluation

In another research project, sensory evaluations were conducted to assess consumer reactions to products containing 6-Ethyl-3-methyloct-5-en-1-ol. Participants rated the fragrance as pleasant but noted that certain concentrations led to a perception of mustiness. This feedback prompted further investigation into modifying the formulation by adjusting the ratios of various components to enhance overall acceptability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound belongs to a class of branched alkenols with applications in flavorants, fragrances, and synthetic intermediates. Below is a comparative analysis with structurally related alcohols:

Key Observations:

Chain Length and Branching : The target compound’s longer carbon chain (C11) and ethyl group contribute to higher molecular weight compared to analogs like 2-isopropyl-5-methylhex-4-en-1-ol (C9) .

Double Bond Position : The 5-en configuration in the target compound vs. 6-en in 3,7-dimethyloct-6-en-1-ol may influence reactivity and intermolecular interactions .

Isomerism : The reaction mass (CAS 943-533-2) contains both 5-en and 6-en isomers, highlighting challenges in synthesis and purification .

Physicochemical Properties

Collision Cross-Section (CCS) Comparison

For instance:

- Hypothetical Comparison : A compound like 2-isopropyl-5-methylhex-4-en-1-ol (C9H18O) would likely exhibit a smaller CCS due to its compact structure and reduced chain length.

Solubility and Reactivity

- The primary alcohol group (-OH) enables hydrogen bonding, similar to other alkenols. However, bulkier substituents (e.g., ethyl at C6) may reduce water solubility compared to less-branched analogs.

- The double bond at 5-en may confer higher oxidative stability than terminal alkenes.

Notes and Limitations

CAS Number Discrepancy : The target compound is listed under 26330-64-3 (pure form) and 943-533-2 (isomer mixture), necessitating careful sourcing .

Data Gaps : Experimental CCS, boiling points, and solubility data for analogs are unavailable, limiting quantitative comparisons.

Structural Predictions : CCS values are computational; experimental validation is required for accuracy .

Preparation Methods

Reaction Mechanism and Steps

- Formation of the Grignard Reagent : Ethyl magnesium bromide (EtMgBr) is prepared by reacting ethyl bromide with magnesium in anhydrous diethyl ether.

- Nucleophilic Addition to 3-Methyl-5-octenone : The Grignard reagent attacks the carbonyl carbon of 3-methyl-5-octenone, forming a tetrahedral intermediate that collapses to yield the alkoxide.

- Acidic Workup : Hydrolysis with dilute HCl protonates the alkoxide, generating the target alcohol.

The reaction sequence can be summarized as:

$$

\text{3-Methyl-5-octenone} + \text{EtMgBr} \xrightarrow{\text{Et}2\text{O}} \text{Alkoxide intermediate} \xrightarrow{\text{H}3\text{O}^+} \text{6-Ethyl-3-methyloct-5-en-1-ol}

$$

Optimization and Challenges

- Solvent : Anhydrous ether or THF is critical to prevent quenching of the Grignard reagent.

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

- Yield : While exact yields for this compound are unreported, analogous Grignard syntheses of tertiary alcohols achieve 60–80% efficiency.

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Ethyl magnesium bromide | |

| Solvent | Anhydrous diethyl ether | |

| Temperature | 0–25°C | |

| Workup | 1M HCl |

Acid-Catalyzed Cyclization of Propargylic Alcohols

Propargylic alcohols serve as precursors for unsaturated alcohols via acid-mediated cyclization. This route leverages methanesulfonic acid (MsOH) to induce rearrangement, as demonstrated in carbazole syntheses.

Synthetic Pathway

- Propargylic Alcohol Preparation : Ethyl (Z)-6-hydroxy-6-methyl-8-substituted oct-2-en-4-ynoate is synthesized from alkynylation of a ketone.

- Cyclization : MsOH (10 mol%) in dichloromethane induces a 4.5-hour rearrangement at room temperature, forming the conjugated dienol system.

- Purification : Chromatography (hexane/EtOAc) isolates the product with 65–70% yield.

Key Considerations

- Acid Selection : MsOH outperforms Brønsted acids like H₂SO₄ due to milder conditions and reduced side reactions.

- Stereochemical Control : The Z-configuration of the propargylic ester is critical for regioselective cyclization.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 10 mol% MsOH | |

| Solvent | Anhydrous CH₂Cl₂ | |

| Reaction Time | 4.5 hours | |

| Yield | 65–70% |

Elimination-Driven Dehydration of Diols

Dehydration of vicinal diols offers a direct route to alkenols. For 6-ethyl-3-methyloct-5-en-1-ol, this method involves acid-catalyzed elimination.

Reaction Overview

- Diol Synthesis : 6-Ethyl-3-methyloct-1,5-diol is prepared via hydroboration-oxidation of a terminal alkene.

- Acid Treatment : Phosphoric acid (H₃PO₄) at 80–100°C induces β-elimination, forming the 5-en-1-ol structure.

- Distillation : The product is purified via fractional distillation under reduced pressure (5 mbar).

The elimination follows an E2 mechanism:

$$

\text{Diol} \xrightarrow{\text{H}3\text{PO}4, \Delta} \text{6-Ethyl-3-methyloct-5-en-1-ol} + \text{H}_2\text{O}

$$

Efficiency and Limitations

- Catalyst Load : 5–10 wt% H₃PO₄ maximizes conversion while minimizing carbocation rearrangements.

- Byproducts : Competing dehydration pathways may yield isomers, necessitating careful distillation.

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | H₃PO₄ (5–10 wt%) | |

| Temperature | 80–100°C | |

| Pressure | 5 mbar (distillation) | |

| Yield | 58–70% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Ideal Use Case |

|---|---|---|---|

| Grignard Alkylation | High atom economy; Scalable | Requires anhydrous conditions | Industrial-scale production |

| Propargylic Cyclization | Stereoselective; Mild conditions | Multi-step synthesis | Research-scale applications |

| Diol Dehydration | Short reaction sequence | Risk of isomerization | Rapid access to alkene |

Q & A

Basic Research Questions

Q. How can the structural elucidation of 6-ethyl-3-methyloct-5-en-1-ol be methodically validated in experimental settings?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Assign signals for the ethyl (δ ~1.2-1.4 ppm) and methyl (δ ~0.9-1.1 ppm) groups, with olefinic protons (δ ~5.2-5.8 ppm) confirming the double bond position.

- IR : Identify hydroxyl (O-H stretch, ~3200-3600 cm⁻¹) and alkene (C=C stretch, ~1650 cm⁻¹) functional groups.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (C₁₁H₂₂O) .

Q. What analytical approaches distinguish 6-ethyl-3-methyloct-5-en-1-ol from its structural isomer (e.g., 6-ethyl-3-methyloct-6-en-1-ol)?

- Chromatography : Use gas chromatography (GC) with polar columns (e.g., DB-WAX) to separate isomers based on retention time differences due to double bond position.

- Spectroscopy : Compare olefinic proton coupling patterns in ¹H-NMR (e.g., allylic coupling in trans-configurations) or employ 2D NMR (COSY, HSQC) to map connectivity .

- Derivatization : Convert alcohols to esters (e.g., acetate derivatives) to enhance chromatographic resolution and mass spectral differentiation .

Advanced Research Questions

Q. How can synthetic routes for 6-ethyl-3-methyloct-5-en-1-ol be optimized to minimize byproduct formation (e.g., elimination or isomerization)?

- Catalytic Control : Employ mild acid catalysts (e.g., BF₃·Et₂O) for regioselective hydration of precursor alkenes, avoiding harsh conditions that promote elimination .

- Protection-Deprotection : Protect the hydroxyl group (e.g., as a silyl ether) during synthesis to prevent unwanted side reactions.

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and adjust parameters (temperature, solvent polarity) dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.